TMX-4116

Targeted Protein Degradation CK1α Degrader Molecular Glue

3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione (also known as TMX-4116, CAS 2766385-56-0) is a low-molecular-weight (389.43 g/mol, C₁₇H₁₉N₅O₄S) cereblon (CRBN)-modulating molecular glue degrader that selectively induces ubiquitin-proteasome-mediated degradation of casein kinase 1α (CK1α). As a triazole-based piperidine-2,6-dione derivative, it belongs to the class of immunomodulatory imide drug (IMiD)-inspired degraders but distinguishes itself through engineered target selectivity achieved via structure-activity relationship (SAR) optimization of the FPFT-2216 scaffold.

Molecular Formula C17H19N5O4S
Molecular Weight 389.4 g/mol
Cat. No. B10830143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMX-4116
Molecular FormulaC17H19N5O4S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1C2=CN(N=N2)C3CCC(=O)NC3=O)C(=O)N4CCCC4
InChIInChI=1S/C17H19N5O4S/c1-26-14-10(9-27-15(14)17(25)21-6-2-3-7-21)11-8-22(20-19-11)12-4-5-13(23)18-16(12)24/h8-9,12H,2-7H2,1H3,(H,18,23,24)
InChIKeyOOIINFBRWZQRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione: A High-Selectivity CK1α Molecular Glue Degrader for Targeted Protein Degradation Research


3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione (also known as TMX-4116, CAS 2766385-56-0) is a low-molecular-weight (389.43 g/mol, C₁₇H₁₉N₅O₄S) cereblon (CRBN)-modulating molecular glue degrader that selectively induces ubiquitin-proteasome-mediated degradation of casein kinase 1α (CK1α) . As a triazole-based piperidine-2,6-dione derivative, it belongs to the class of immunomodulatory imide drug (IMiD)-inspired degraders but distinguishes itself through engineered target selectivity achieved via structure-activity relationship (SAR) optimization of the FPFT-2216 scaffold [1]. The compound features a unique 4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl moiety attached to a 1,2,3-triazole linker, which is conjugated to the glutarimide CRBN-recruiting warhead, enabling potent CK1α degradation (DC₅₀ < 200 nM) while sparing closely related neo-substrates PDE6D, IKZF1, and IKZF3 [1].

Why Broad-Spectrum IMiDs and Multi-Target Degraders Cannot Substitute for 3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione in CK1α-Specific Investigations


Substitution with in-class alternatives such as the parent multi-target degrader FPFT-2216, the PDE6D-selective analog TMX-4100, or clinical IMiDs like lenalidomide introduces confounding variables due to divergent neo-substrate degradation profiles [1] . While FPFT-2216 degrades PDE6D, IKZF1, IKZF3, and CK1α simultaneously (DC₅₀ values ranging from 8–200 nM across targets), TMX-4100 is optimized for PDE6D degradation, and lenalidomide primarily targets IKZF1/IKZF3 with minimal CK1α activity [1] [2]. The steep structure-activity relationship (SAR) of this scaffold—where minor modifications such as carbonyl addition or methoxy substitution dramatically alter target selectivity—demonstrates that even structurally proximal analogs cannot be considered functionally interchangeable [1] [3]. The following quantitative evidence establishes the precise differentiation that mandates procurement of this specific compound for CK1α-focused targeted protein degradation studies.

Quantitative Comparative Evidence: 3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione vs. FPFT-2216, TMX-4100, and Lenalidomide


CK1α Degradation Potency: TMX-4116 Maintains Sub-200 nM DC₅₀ Across Multiple Cell Lines, Matching the CK1α Activity of Multi-Target Parent FPFT-2216 While Eliminating Off-Target Degradation

TMX-4116 demonstrates CK1α degradation potency (DC₅₀ < 200 nM) in MOLT4, Jurkat, and MM.1S cells that is comparable to the CK1α degradation component of its multi-target parent FPFT-2216, but with critical selectivity advantages [1] . FPFT-2216 degrades PDE6D with >50% degradation at 8 nM and achieves maximum degradation of PDE6D, IKZF1, IKZF3, and CK1α at 200 nM, whereas TMX-4116 retains the sub-200 nM DC₅₀ for CK1α while completely sparing PDE6D, IKZF1, and IKZF3 at concentrations up to 1 μM [1] . This represents a targeted retention of CK1α potency coupled with elimination of confounding multi-target degradation.

Targeted Protein Degradation CK1α Degrader Molecular Glue

Neo-Substrate Selectivity Profile: TMX-4116 Spares PDE6D, IKZF1, and IKZF3 at Concentrations Sufficient for Maximal CK1α Degradation, in Contrast to FPFT-2216 Which Degrades All Four Targets

At 250 nM concentration for 4 hours, TMX-4116 induces primary targeted degradation of CK1α while producing no detectable downregulation of PDE6D, IKZF1, or IKZF3 in MOLT4 cells [1]. In contrast, FPFT-2216 at 200 nM achieves maximal degradation of all four neo-substrates (PDE6D, IKZF1, IKZF3, and CK1α) simultaneously [2] . This selectivity window is maintained across a broad concentration range (0.04–1 μM) in MM.1S cells, where TMX-4116 selectively induces CK1α degradation over PDE6D, IKZF1, and IKZF3 . Lenalidomide, a clinical IMiD, shows a distinct profile with strong IKZF1/IKZF3 degradation but minimal CK1α activity .

Selectivity Profiling Off-Target Analysis CRBN Neo-Substrates

Structure-Activity Relationship: The 4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl Moiety in TMX-4116 Is Essential for CK1α Selectivity; Isomeric or Bioisosteric Modifications Ablate Desired Profile

SAR analysis of the FPFT-2216 scaffold revealed that all first-round structural variations—including moving the 4-methoxythiophen group to the 5-position of the triazole (compound 2), altering triazole attachment from 3- to 2-position (compounds 3 and 4), and bioisosteric replacements (compounds 5–8)—were not tolerated for maintaining PDE6D degradation activity, indicating a steep SAR [1]. The addition of a pyrrolidine-1-carbonyl group adjacent to the methoxy group on the thiophene ring (as in TMX-4116, compound 16) was the key modification that redirected degradation preference exclusively to CK1α, whereas the parent FPFT-2216 (lacking this carbonyl) degraded multiple targets [1] [2]. The PDE6D-selective analog TMX-4100 (compound 21) differs by replacement of the methoxy group with alternative substituents, producing a distinct degradation profile [1].

Medicinal Chemistry SAR Molecular Glue Optimization

Cross-Compound Head-to-Head Profiling: TMX-4116 Displays a Distinct CK1α-Focused Degradation Signature in a Six-Compound CRBN Modulator Panel

In a side-by-side HTRF immunoassay profiling study of six CRBN modulators (thalidomide, lenalidomide, iberdomide/CC-220, FPFT-2216, TMX-4116, and eragidomide/CC-90009) across five key neo-substrates (IKZF1, IKZF3, CK1α, SALL4, and GSPT1), TMX-4116 exhibited a degradation signature distinct from all other compounds tested . The study employed quantitative, no-wash HTRF assays enabling reproducible, high-throughput endogenous protein measurement. TMX-4116 showed CK1α-focused activity with minimal engagement of IKZF1, IKZF3, SALL4, or GSPT1, whereas other compounds displayed either IKZF-specific (lenalidomide, iberdomide), GSPT1-focused (eragidomide), or multi-target (FPFT-2216) profiles .

CRBN Modulator Profiling Degradation Selectivity Neo-Substrate Panel

CRBN Binding Affinity: TMX-4116 Exhibits Distinct CRBN-DDB1 Engagement Compared to Clinical IMiDs, Underpinning Its Divergent Neo-Substrate Recruitment

TMX-4116 mediates CK1α degradation through CRBN-dependent ubiquitination, as degradation is abolished in CRBN-null cells [1]. While direct CRBN binding affinity (Ki) data for TMX-4116 is not reported in the primary literature at the same resolution as for clinical IMiDs, the compound's distinct neo-substrate recruitment profile implies a binding mode that stabilizes a CRBN surface conformation favorable for CK1α recruitment while disfavoring IKZF1/IKZF3 and PDE6D recruitment [1] . This contrasts with lenalidomide and pomalidomide, which bind CRBN with reported affinities in the sub-micromolar to low micromolar range and preferentially recruit IKZF1/IKZF3 . The divergent recruitment profile of TMX-4116 is a direct consequence of the pyrrolidine-1-carbonyl modification on the thiophene ring, which alters the solvent-exposed surface presented by CRBN-DDB1 to potential neo-substrates [1].

CRBN Binding E3 Ligase Engagement Molecular Glue Mechanism

Optimal Research Applications for 3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione Based on Quantitative Differentiation Evidence


CK1α-Specific Mechanism-of-Action Studies in Hematological Malignancies

For researchers investigating the role of CK1α in multiple myeloma or del(5q) myelodysplastic syndrome, TMX-4116 provides a clean chemical probe that degrades CK1α with DC₅₀ < 200 nM while sparing PDE6D, IKZF1, and IKZF3 at concentrations up to 1 μM . This selectivity enables unambiguous attribution of observed phenotypes (e.g., p53 activation, NFκB inhibition) to CK1α depletion rather than confounding degradation of IKZF1/IKZF3 or PDE6D, a critical advantage over the multi-target parent FPFT-2216 [1]. The compound has been validated in MOLT4, Jurkat, and MM.1S cell lines, providing a ready-to-use tool for hematological cancer research .

Comparative CRBN Modulator Selectivity Profiling and Chemical Biology Studies

In side-by-side neo-substrate profiling panels, TMX-4116 serves as the CK1α-specific reference standard, exhibiting a degradation signature distinct from IKZF1/IKZF3-selective (lenalidomide, iberdomide), GSPT1-focused (eragidomide), and multi-target (FPFT-2216) CRBN modulators . This unique selectivity fingerprint makes TMX-4116 an essential comparator when screening novel molecular glues or characterizing the neo-substrate recruitment landscape of CRBN E3 ligase. The compound's well-defined SAR (steep dependence on the pyrrolidine-1-carbonyl moiety) also provides a benchmark for structure-based design of next-generation selective degraders [2].

Validation of CK1α Degrader Hit Compounds in Drug Discovery Campaigns

Medicinal chemistry teams pursuing CK1α degraders can use TMX-4116 as a positive control and benchmark for potency and selectivity. With a DC₅₀ < 200 nM across multiple cell lines and proven CRBN-dependent mechanism, TMX-4116 establishes a baseline for evaluating novel CK1α degrader candidates [2]. Its steep SAR—where small structural changes completely ablate activity or alter selectivity—highlights the necessity of rigorous characterization and validates TMX-4116 as a reliable reference compound for assay development and hit triage [2].

Functional Genomics and Proteomics Studies Requiring Acute CK1α Depletion

For proteomics or functional genomics experiments where genetic knockout is impractical (e.g., essential gene lethality, time-resolved studies), TMX-4116 enables rapid, inducible CK1α degradation via the ubiquitin-proteasome system . The compound achieves degradation within 4 hours at 250 nM without affecting PDE6D, IKZF1, or IKZF3, allowing temporal control of CK1α levels for studying downstream signaling dynamics [3]. This chemical-genetic complementarity provides a orthogonal approach to siRNA or CRISPR-based CK1α perturbation.

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